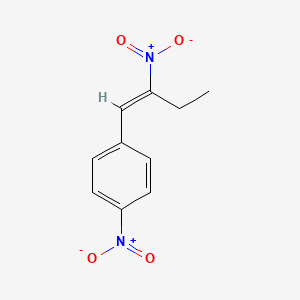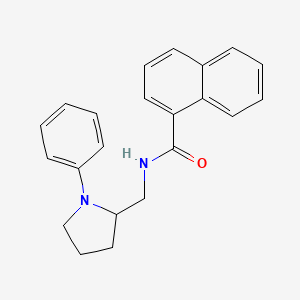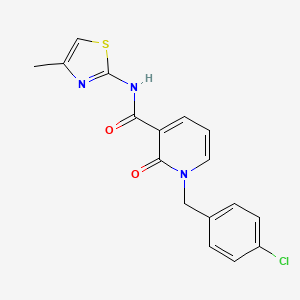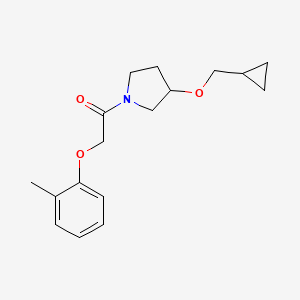![molecular formula C22H24N4O3 B2545440 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)butanamide CAS No. 1396583-53-1](/img/structure/B2545440.png)
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)butanamide" is a molecule that likely contains an oxadiazole ring, a feature that is present in various pharmacologically active compounds. Oxadiazoles are heterocyclic compounds that have been incorporated into a range of therapeutic agents due to their diverse biological activities. The presence of a butanamide group suggests potential medicinal properties, as similar structures have been explored for their inhibitory effects on enzymes such as urease, as well as for anticonvulsant activities .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the formation of an intermediate hydrazide, which is then cyclized to form the oxadiazole ring. In one study, indole-based oxadiazole scaffolds were synthesized by transforming butanoic acid into a series of intermediates, culminating in a nucleophilic substitution reaction to yield the final oxadiazole compounds . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied, involving the construction of the oxadiazole core followed by the attachment of the appropriate substituents to achieve the desired molecular structure.
Molecular Structure Analysis
The molecular structure of oxadiazole-containing compounds is characterized by a five-membered ring with two nitrogen atoms and one oxygen atom. This structure imparts certain electronic properties that can be crucial for the molecule's interaction with biological targets. The indole-based oxadiazole compounds mentioned in one of the studies were confirmed by spectral and elemental analysis, ensuring the correct assembly of the molecular framework . The cyclopropyl group in the compound of interest may add steric bulk, potentially influencing the molecule's binding affinity and selectivity towards its biological targets.
Chemical Reactions Analysis
Oxadiazole compounds can participate in various chemical reactions, including cycloadditions, which are useful for creating more complex structures. For instance, a gold-catalyzed formal [3 + 2] cycloaddition of ynamides with dihydro-oxadiazoles has been reported to yield highly functionalized aminoimidazoles . Such reactions demonstrate the versatility of oxadiazole derivatives in synthetic chemistry, allowing for the generation of diverse molecules with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups, like the butanamide moiety, can affect these properties and, consequently, the pharmacokinetic profile of the compound. In the context of drug design, these properties are crucial for determining the compound's suitability as a therapeutic agent. The indole-based oxadiazole compounds with butanamide groups were found to be potent urease inhibitors, suggesting that the compound may also exhibit significant biological activity . Additionally, the hybrid anticonvulsant agents derived from butanamide derivatives highlight the importance of these properties in the development of new medications .
科学的研究の応用
Synthesis and Biological Properties
The compound is involved in the synthesis of various bioactive molecules. For instance, basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, related to the target compound, have been synthesized and shown to exhibit considerable local anaesthetic activity (Saxena et al., 1984).
Protoporphyrinogen Oxidase Inhibition
Compounds including oxadiazol derivatives have been identified as potent inhibitors of plant, yeast, and mouse protoporphyrinogen oxidase (Matringe et al., 1989). This indicates potential applications in biological systems and possibly therapeutic contexts.
Chemical Reactions and Transformations
1,3,4-Oxadiazolium salts, which are chemically related, react with cyanamide to yield 1-substituted 3-amino-1,2,4-triazoles, suggesting potential utility in synthesizing diverse bioactive compounds (Boyd & Dando, 1971).
Inhibition of Enzymes
5-Aryl-1,3,4-oxadiazoles, structurally related to the compound , have shown moderate inhibition of acetyl- and butyrylcholinesterase, indicating potential for therapeutic use in conditions like dementias (Pflégr et al., 2022).
Novel Synthesis Techniques
Studies also focus on novel synthesis methods involving oxadiazole derivatives, which may offer more efficient or sustainable production pathways for similar compounds (Faty et al., 2011).
Heterocyclic Chemistry
The compound is also relevant in the field of heterocyclic chemistry, where similar structures are synthesized for various applications, ranging from organic synthesis to biologically active substances (Golomba et al., 2012).
特性
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-3-18(20(27)23-13-15-8-6-14(2)7-9-15)26-12-4-5-17(22(26)28)21-24-19(25-29-21)16-10-11-16/h4-9,12,16,18H,3,10-11,13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMOQRXIEHIGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)C)N2C=CC=C(C2=O)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2545360.png)
![1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545361.png)

![5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2545367.png)
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2545369.png)
![3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2545370.png)
![8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2545371.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B2545372.png)
![8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2545374.png)
![methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2545377.png)


